(-)-mono-(1R)-Menthyl phthalate

Description

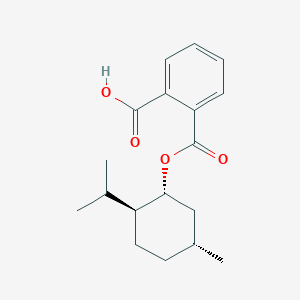

(-)-Mono-(1R)-Menthyl phthalate (CAS: 33744-74-0) is a chiral monoester derivative of phthalic acid, esterified with the (-)-menthol isomer (1R,2S,5R configuration). Its molecular formula is C₁₈H₂₂O₄, with a molecular weight of 302.37 g/mol . Structurally, it consists of a phthalate backbone linked to a menthyl group, conferring stereochemical specificity. Unlike bulk plasticizers such as di-(2-ethylhexyl) phthalate (DEHP), this compound is a monoester, which may arise as a metabolite or synthetic intermediate.

Properties

IUPAC Name |

2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O4/c1-11(2)13-9-8-12(3)10-16(13)22-18(21)15-7-5-4-6-14(15)17(19)20/h4-7,11-13,16H,8-10H2,1-3H3,(H,19,20)/t12-,13+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFJPDHXAWVDSA-DVOMOZLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349127 | |

| Record name | (-)-mono-(1R)-Menthyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33744-74-0 | |

| Record name | (-)-mono-(1R)-Menthyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-mono-(1R)-Menthyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification with Phthalic Anhydride or Phthalic Acid

- Reagents : Phthalic anhydride or phthalic acid, (-)-menthol (1R), acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

- Solvent : Non-polar solvents such as toluene or benzene are often used to facilitate water removal.

- Procedure :

- Mix phthalic anhydride or acid with (-)-menthol in the presence of an acid catalyst.

- Heat under reflux with azeotropic removal of water (Dean-Stark apparatus) to drive the esterification.

- Monitor reaction progress by thin-layer chromatography (TLC) or HPLC.

- Purification :

- After reaction completion, the mixture is cooled.

- The product is extracted and purified by recrystallization or column chromatography.

- Advantages :

- Straightforward and widely used.

- High selectivity for monoester if reaction conditions are controlled.

- Disadvantages :

- Potential formation of diesters if reaction is prolonged or excess alcohol is used.

- Requires careful control of stoichiometry and reaction time.

Use of Activated Phthalic Derivatives

- Reagents : Phthaloyl chloride or phthalic anhydride activated with coupling agents (e.g., DCC - dicyclohexylcarbodiimide).

- Procedure :

- The activated phthalic derivative is reacted with (-)-menthol under mild conditions.

- This method often uses organic bases (e.g., pyridine) to scavenge HCl or other byproducts.

- Advantages :

- Milder reaction conditions.

- Higher yields and selectivity.

- Disadvantages :

- Use of coupling agents adds cost and requires removal of byproducts.

- Potential for side reactions.

Enzymatic Esterification

- Reagents : Phthalic acid or esters, (-)-menthol, lipase enzymes.

- Procedure :

- Enzymatic catalysis under mild conditions (room temperature to 50°C).

- Solvent-free or in organic solvents such as hexane.

- Advantages :

- High stereoselectivity and regioselectivity.

- Environmentally friendly and mild.

- Disadvantages :

- Longer reaction times.

- Enzyme cost and stability considerations.

Analytical and Purification Techniques

- Chromatography : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for analyzing purity and confirming monoester formation.

- Sample Preparation for Analysis :

- Purification :

- Recrystallization from solvents like ethanol or methanol.

- Column chromatography using silica gel with eluents such as hexane/ethyl acetate mixtures.

Research Findings and Data Summary

| Preparation Method | Catalyst/Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (Monoester) | Notes |

|---|---|---|---|---|---|---|---|

| Direct esterification | Sulfuric acid, p-TSA | Toluene | 80-110 | 4-8 | 70-85 | High (if controlled) | Requires azeotropic removal of water |

| Activated derivative coupling | DCC, pyridine | Dichloromethane | 25-40 | 2-6 | 80-90 | Very high | Mild conditions, byproduct removal needed |

| Enzymatic esterification | Lipase | Hexane or solvent-free | 25-50 | 24-48 | 60-75 | Excellent | Eco-friendly, high stereoselectivity |

Chemical Reactions Analysis

Types of Reactions: (-)-Mono-(1R)-Menthyl phthalate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, leading to the formation of phthalic acid and (-)-menthol.

Oxidation: Under oxidative conditions, the menthol moiety can be oxidized to form corresponding ketones or aldehydes.

Substitution: The aromatic ring of the phthalate can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed:

Hydrolysis: Phthalic acid and (-)-menthol.

Oxidation: Ketones or aldehydes derived from menthol.

Substitution: Nitro or sulfonic acid derivatives of the phthalate.

Scientific Research Applications

Chemistry

Plasticizer in Polymer Chemistry:

- Used to enhance flexibility and durability in various polymer formulations.

- Acts by embedding between polymer chains, reducing intermolecular forces.

| Application | Description |

|---|---|

| Plasticizers | Improves material properties in flexible plastics, coatings, and adhesives. |

Biology

Endocrine Disruption Studies:

- Investigated for potential effects on endocrine systems.

- Initial findings suggest interactions with biological receptors may impact hormonal activities.

| Study Focus | Findings |

|---|---|

| Endocrine Disruption | Chiral nature may influence biological interactions. |

Medicine

Drug Delivery Systems:

- Explored for modifying release properties in pharmaceutical formulations.

- Potential use in targeted drug delivery due to its compatibility with various drug compounds.

| Application | Potential Benefits |

|---|---|

| Drug Delivery | Enhances release profiles and stability of active ingredients. |

Industry

Production of Flexible Plastics:

- Widely used in manufacturing flexible vinyl products.

- Contributes to the production of consumer goods, flooring, and medical devices.

| Industry Use | Examples |

|---|---|

| Flexible Plastics | Consumer products, medical devices, coatings. |

Case Study 1: Plasticizer Efficacy

In a study examining the effectiveness of various plasticizers in flexible PVC formulations, (-)-mono-(1R)-Menthyl phthalate was shown to significantly improve the mechanical properties compared to traditional plasticizers like diethyl phthalate (DEP). The study highlighted its superior performance in maintaining flexibility at lower temperatures.

Case Study 2: Biological Interaction

Research conducted on the biological interactions of this compound indicated that its chiral nature allows for selective binding to certain enzymes, potentially leading to altered metabolic pathways. This study emphasizes the need for further exploration into its role as an endocrine disruptor.

Mechanism of Action

The mechanism of action of (-)-mono-(1R)-Menthyl phthalate primarily involves its interaction with polymer matrices, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. In biological systems, its effects are mediated through interactions with cellular receptors and enzymes, potentially leading to endocrine-disrupting activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include other mono-phthalates and menthyl esters. A comparative analysis is provided below:

Key Observations :

- Stereochemistry: this compound and its (+)-isomer (CAS: 53623-42-0) share identical molecular formulas but differ in chiral activity, which may influence metabolic pathways or receptor interactions .

- Chain Length and Lipophilicity : Short-chain analogs like MEP exhibit higher water solubility and urinary excretion, whereas menthyl and 2-ethylhexyl derivatives are more lipophilic, favoring bioaccumulation .

- Functional Group Variation : Menthyl esters (acetate, succinate, phthalate) differ in acid moiety, affecting biodegradability and toxicity profiles. Phthalates are associated with endocrine disruption, while succinates may have distinct metabolic fates .

Toxicological and Environmental Profiles

This compound :

- Limited direct toxicological data exist.

- No biomonitoring studies have detected this compound in human samples (e.g., placenta, urine), unlike MEP, MEHP, and MBP .

MEHP (Mono-2-ethylhexyl phthalate) :

- Toxicity : Associated with thyroid cancer risk (OR = 1.819 in multivariate models) , neurotoxicity in rat hippocampal neurons , and impaired sperm motility .

- Persistence : Detected in 100% of placental samples (median: 3.23 ng/g dry weight) .

Menthyl Acetate :

Regulatory and Analytical Considerations

- Detection: this compound is absent from standard phthalate metabolite panels (e.g., CDC NHANES), which focus on MEP, MEHP, and MBP .

- Regulatory Status: Not listed under REACH or EPA priority chemicals, unlike MEHP and DEHP .

Biological Activity

(-)-mono-(1R)-Menthyl phthalate is a phthalate ester derived from menthol and phthalic acid. Phthalates are widely used as plasticizers in various consumer products, and their biological activities have garnered significant attention due to potential health implications. This article explores the biological activity of this compound, focusing on its effects on human health, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₈H₂₄O₄

- Molecular Weight : 300.39 g/mol

- CAS Number : 33744-74-0

Phthalates, including this compound, primarily exert their biological effects through endocrine disruption. They can interfere with hormone synthesis and signaling pathways, particularly those involving steroid hormones.

Key Mechanisms:

- PPARα Agonism : Many phthalates activate peroxisome proliferator-activated receptor alpha (PPARα), which is linked to liver toxicity and tumorigenesis in rodent models . This mechanism has raised concerns about the relevance of such findings to human health.

- Arachidonic Acid Pathway : Phthalates can inhibit phospholipase A2 (PLA2), affecting arachidonic acid release and subsequent eicosanoid production, which may disrupt reproductive functions .

Biological Activity and Health Implications

Research indicates that exposure to phthalates is associated with various adverse health outcomes:

- Reproductive Health : Studies have shown that phthalates can disrupt male reproductive development, leading to conditions such as hypospadias and reduced fertility . The disruption of testosterone homeostasis is particularly concerning, as it affects the development of male reproductive organs.

- Developmental Effects : In utero exposure to phthalates has been linked to lower birth weights and neurodevelopmental issues in children .

- Metabolic Effects : Recent studies suggest that phthalate exposure may contribute to insulin resistance and increased oxidative stress markers, indicating potential metabolic dysfunctions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (-)-mono-(1R)-Menthyl phthalate, and what analytical techniques are recommended for confirming its enantiomeric purity?

- Synthetic Routes : The compound can be synthesized via esterification of phthalic anhydride with (-)-menthol. Enzymatic methods, such as lipase-catalyzed reactions (e.g., Candida rugosa lipase immobilized on Maghnite clay), offer stereoselective advantages .

- Analytical Techniques :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with UV detection to confirm enantiomeric purity.

- NMR Spectroscopy : Analyze - and -NMR spectra for characteristic peaks of the menthyl group (e.g., δ 0.8–1.2 ppm for methyl groups) and phthalate carbonyl signals (δ 167–170 ppm) .

- Polarimetry : Measure optical rotation ([α]) to verify the (1R)-configuration, comparing to literature values (e.g., [α] = -50° to -60° in chloroform) .

Q. How can researchers optimize the synthesis yield of this compound using enzymatic methods?

- Key Parameters :

- Enzyme Selection : Use immobilized lipases (e.g., Candida antarctica Lipase B) for improved stability and reusability.

- Solvent System : Non-polar solvents (e.g., hexane or toluene) enhance enantioselectivity by reducing water activity .

- Molar Ratio : Optimize the phthalic anhydride-to-menthol ratio (typically 1:1.2) to minimize di-ester formation.

- Temperature : Conduct reactions at 40–50°C to balance enzyme activity and substrate solubility.

- Yield Monitoring : Track conversion via TLC (R ~0.5 in hexane:ethyl acetate 4:1) or GC-MS with derivatization .

Advanced Research Questions

Q. What experimental designs are appropriate for assessing the toxicokinetics of this compound in mammalian models?

- In Vivo Protocols :

- Exposure Routes : Follow OECD guidelines for oral (gavage) or dermal administration, using doses derived from NOAEL (No Observed Adverse Effect Level) studies of structurally similar phthalates .

- Sampling : Collect blood, urine, and tissues (liver, kidney) at intervals (e.g., 0, 6, 24, 48 hr) to measure parent compound and metabolites (e.g., mono-ester derivatives) via LC-MS/MS .

- Toxicokinetic Modeling : Use compartmental models to estimate parameters like , , and AUC (Area Under the Curve) .

- Species Selection : Prioritize rodents (rats/mice) for initial screening, with non-human primates for translational relevance in endocrine disruption studies .

Q. How should researchers address discrepancies in reported endocrine-disrupting effects of this compound across different in vitro assays?

- Methodological Considerations :

- Assay Harmonization : Standardize cell lines (e.g., MCF-7 for estrogenicity) and exposure durations (48–72 hr) to reduce variability .

- Dose-Response Validation : Include positive controls (e.g., 17β-estradiol) and negative controls (vehicle-only) to calibrate assay sensitivity.

- Metabolite Inclusion : Test both the parent compound and its oxidative metabolites (e.g., hydroxylated derivatives) to account for bioactivation .

Q. What computational strategies can predict the environmental persistence and bioaccumulation potential of this compound?

- In Silico Tools :

- EPI Suite : Estimate biodegradability (e.g., BIOWIN model) and bioaccumulation factors (BCF) using logP values (predicted ~4.5 for this compound) .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability and biomagnification risks.

Methodological Resources

- Literature Search Strategies : Use PubMed/Scopus queries combining terms like "phthalates/toxicity"[Majr], "menthyl esters/metabolism"[Mesh], and "endocrine disruptors"[tw] with date filters (2000–2025) to capture recent findings .

- Statistical Analysis : For dose-response data, apply nonlinear regression (e.g., Hill equation) in GraphPad Prism or R packages (drc) to derive EC values and confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.